molecular formula C8H8ClFN2 B15114128 2-(Azetidin-1-yl)-5-chloro-3-fluoropyridine

2-(Azetidin-1-yl)-5-chloro-3-fluoropyridine

Cat. No.: B15114128
M. Wt: 186.61 g/mol
InChI Key: CRVDKGFKYZLFJV-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-5-chloro-3-fluoropyridine is a heterocyclic compound that features a pyridine ring substituted with azetidine, chlorine, and fluorine. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-5-chloro-3-fluoropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-5-chloro-3-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

2-(Azetidin-1-yl)-5-chloro-3-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-5-chloro-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-5-chloro-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its reactivity and biological activity. The combination of these substituents with the azetidine ring provides a versatile scaffold for the development of novel compounds with diverse applications.

Properties

Molecular Formula

C8H8ClFN2

Molecular Weight

186.61 g/mol

IUPAC Name

2-(azetidin-1-yl)-5-chloro-3-fluoropyridine

InChI

InChI=1S/C8H8ClFN2/c9-6-4-7(10)8(11-5-6)12-2-1-3-12/h4-5H,1-3H2

InChI Key

CRVDKGFKYZLFJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C=C(C=N2)Cl)F

Origin of Product

United States

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